![molecular formula C17H17N5OS2 B2719596 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-38-8](/img/structure/B2719596.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has been studied for its potential use in treating various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
- Heterocyclic Synthesis : A study reported the synthesis of various heterocycles, including pyrrole, pyridine, and others, using a related compound as a precursor, highlighting its versatility in synthesizing compounds with potential insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).
Pharmacological Evaluation
- Glutaminase Inhibitors : Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds similar to the one , showed potential as glutaminase inhibitors. These analogs were synthesized and evaluated for their potency and drug-like properties, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).
Anticancer Activity
- Novel Anticancer Agents : A study synthesized novel 1,3,4-thiadiazole derivatives, including those structurally similar to the compound of interest, and evaluated their anticancer activities. Among these, specific derivatives showed promising cytotoxic activity against cancer cell lines, highlighting the compound's potential in anticancer therapy (Çevik et al., 2020).
Molecular Modeling and Screening
- Imidazothiadiazole Analogs : Another study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, including molecular modeling and anticancer screening. The research indicated that certain derivatives exhibited significant cytotoxicity against breast cancer, demonstrating the compound's utility in developing anticancer agents (Abu-Melha, 2021).
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : A study explored the synthesis of coordination complexes derived from pyrazole-acetamide, including antioxidant activity evaluations. These complexes demonstrated significant antioxidant properties, suggesting the compound's potential in developing treatments or supplements with antioxidant benefits (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-3-15-20-22-17(25-15)18-14(23)10-24-16-9-8-13(19-21-16)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPVULWWBIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330454 |
Source
|
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
CAS RN |
872689-38-8 |
Source
|
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.